molecular formula C17H23N3 B6318337 Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179055-65-3

Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%

Cat. No. B6318337
CAS RN: 179055-65-3
M. Wt: 269.4 g/mol
InChI Key: NIKNKNDPTSVDRL-UHFFFAOYSA-N
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Description

“Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine” is a chemical compound. It’s part of the pyrazole family, a group of compounds characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis process for “Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine” is not available in the retrieved papers.


Chemical Reactions Analysis

Pyrazole derivatives, including “Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine”, can participate in various chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals . Specific chemical reactions involving “Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine” are not available in the retrieved papers.

Future Directions

Pyrazole derivatives, including “Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-2-4-6-16(5-3-1)18-13-14-7-9-15(10-8-14)17-11-12-19-20-17/h7-12,16,18H,1-6,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKNKNDPTSVDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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